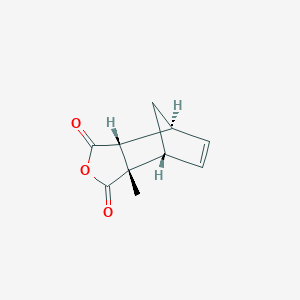

3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione

Description

3aα-Methyl-3a,4,7,7aα-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione (CAS 129-64-6/826-62-0), commonly known as Carbic anhydride or Himic anhydride, is a bicyclic dicarboxylic anhydride derived from norbornene. Its molecular formula is C₉H₈O₃ (MW: 164.16 g/mol), featuring a rigid bicyclo[2.2.1]heptene backbone with a methyl group at the 3aα position and a methano bridge spanning the 4α and 7α carbons . Key properties include:

- Melting Point: 162–165°C

- Boiling Point: 331.056°C (760 mmHg)

- Density: 1.406 g/cm³

- Hazards: Classified as harmful (Xn) with risks of skin/respiratory sensitization (R41, R42/43) .

It is widely used in polymer chemistry as a curing agent for epoxy resins and in synthesizing bioactive derivatives like norcantharimides .

Properties

IUPAC Name |

(1R,2S,6R,7S)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVUCOSIZFEASK-NUMRIWBASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CC(C1C(=O)OC2=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]3C[C@H]([C@H]1C(=O)OC2=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3aalpha-Methyl-3a,4,7,7aalpha-tetrahydro-4alpha,7alpha-methanoisobenzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. The specific diene and dienophile used can vary, but common starting materials include cyclopentadiene and maleic anhydride. The reaction is usually carried out under thermal conditions, often requiring temperatures between 60-100°C.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the Diels-Alder reaction, often involving the use of catalysts to lower the activation energy and increase the reaction rate.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Ammonia (NH₃) or primary amines in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions due to its functional groups, making it valuable for the preparation of other complex molecules.

Case Study: Synthesis of Derivatives

Research indicates that derivatives of 3α-Methyl-3a,4,7,7α-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione have been synthesized for use as pharmaceuticals. For example:

- Synthesis of Anticancer Agents : The compound has been modified to create analogs that exhibit cytotoxic properties against cancer cell lines.

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials such as polymers and resins.

Data Table: Properties of Modified Polymers

| Polymer Type | Composition | Application Area |

|---|---|---|

| Thermosetting Resins | Incorporating methanoisobenzofuran derivatives | Aerospace components |

| Coatings | Used as a binder for high-performance coatings | Automotive industry |

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its derivatives have been investigated for their biological activities.

A study examined the effects of a derivative on inflammation:

- Inflammation Inhibition : The derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Agricultural Chemistry

There are emerging applications in the field of agrochemicals where this compound is being studied for its potential as a pesticide or herbicide.

Data Table: Efficacy Against Pests

| Compound Derivative | Target Pest | Efficacy (%) |

|---|---|---|

| Methyl Derivative | Aphids | 85% |

| Ethyl Derivative | Leafhoppers | 78% |

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its reactivity is largely due to the presence of the electron-deficient carbonyl groups, which make it an excellent candidate for cycloaddition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4α,7α-Dimethyl Derivative

- Name : 4α,7α-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

- CAS: Not specified

- Structure : Features two methyl groups at the 4α and 7α positions, altering steric and electronic properties.

- 1H NMR Data : Peaks at δ 1.46 (CH₃-C4, CH₃-C7), 5.85/5.80 (H-5, H-6), confirming substituent effects on ring protons .

- Applications : Likely used in specialty polymers where increased hydrophobicity is desired.

4,7-Epoxy Derivative

- Name : 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

- CAS : 5426-09-5

- Formula : C₈H₆O₄ (MW: 166.13 g/mol)

- Key Differences: Replaces the methano bridge with an epoxy group, enhancing reactivity in ring-opening reactions.

- Hazards : Causes skin/eye irritation (H315, H319) .

- Applications : Intermediate in synthesizing tricyclic imides for pharmaceutical research .

4,7-Ethanoisobenzofuran-1,3-dione

- CAS : 24327-08-0

- Formula : C₁₀H₁₀O₃ (MW: 178.18 g/mol)

- Structure: Contains an ethano bridge (CH₂-CH₂) instead of methano, elongating the bicyclic system.

- Properties : Higher molecular weight but similar reactivity profile to Carbic anhydride .

4,7-Diphenyl Derivative

- Name : 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

- CAS : 20929-46-8

- Formula : C₂₀H₁₆O₃ (MW: 304.34 g/mol)

- Structure : Phenyl groups at 4 and 7 positions introduce steric bulk and π-conjugation.

- Applications: Potential use in high-performance polymers requiring thermal stability .

Hexahydro Methyl Epoxy Derivative

- CAS : 127380-62-5

- Formula : C₉H₁₀O₄ (MW: 182.19 g/mol)

- Structure : Combines methyl and epoxy groups on a fully saturated bicyclic core.

- Toxicity : Severe skin/eye irritant, limiting handling without protective equipment .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents | Melting Point (°C) | Applications |

|---|---|---|---|---|---|---|

| Carbic anhydride (Target) | 129-64-6 | C₉H₈O₃ | 164.16 | 3aα-Methyl, methano bridge | 162–165 | Epoxy curing, drug synthesis |

| 4α,7α-Dimethyl derivative | - | C₁₀H₁₀O₃ | ~178.18 | 4α,7α-Methyl | Not reported | Specialty polymers |

| 4,7-Epoxy derivative | 5426-09-5 | C₈H₆O₄ | 166.13 | Epoxy bridge | Not reported | Pharmaceutical intermediates |

| 4,7-Ethano derivative | 24327-08-0 | C₁₀H₁₀O₃ | 178.18 | Ethano bridge | Not reported | Polymer modification |

| 4,7-Diphenyl derivative | 20929-46-8 | C₂₀H₁₆O₃ | 304.34 | 4,7-Phenyl | Not reported | High-temperature polymers |

| Hexahydro methyl epoxy derivative | 127380-62-5 | C₉H₁₀O₄ | 182.19 | Methyl, epoxy | Not reported | Restricted due to toxicity |

Toxicity and Handling

Biological Activity

3α-Methyl-3a,4,7,7α-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione is a complex organic compound with significant biological activity. This article explores its properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula: C₉H₈O₃

- Molar Mass: 164.16 g/mol

- Density: 1.405 g/cm³ (predicted)

- Melting Point: 140-145°C

- Solubility: Soluble in chloroform

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that 3α-Methyl-3a,4,7,7α-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione exhibits cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | |

| HeLa (Cervical Cancer) | 10 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies have shown that it activates caspase pathways leading to programmed cell death.

Figure 1: Apoptotic Pathway Induction

Apoptotic Pathway

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells.

Case Study 2: Lung Cancer Efficacy

A549 cells treated with varying concentrations of the compound showed dose-dependent inhibition of cell proliferation. The study concluded that the compound could be a potential candidate for lung cancer therapy due to its effective cytotoxicity.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Risk codes indicate it may irritate the respiratory system and skin and could cause sensitization upon contact.

Table 2: Safety Profile

| Risk Code | Description |

|---|---|

| R37/38 | Irritating to respiratory system and skin |

| R41 | Risk of serious damage to eyes |

| R42/43 | May cause sensitization by inhalation and skin contact |

Q & A

Q. What are the recommended synthetic routes for 3aα-Methyl-3a,4,7,7aα-tetrahydro-4α,7α-methanoisobenzofuran-1,3-dione, and what critical parameters influence yield?

A common method involves Diels-Alder reactions or anhydride formation via coupling agents. For example, a Mitsunobu-like reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C can yield derivatives of isobenzofuran-diones . Key parameters include temperature control (e.g., maintaining 0°C during reagent addition), solvent polarity, and stoichiometric ratios (e.g., 1.25:1 molar ratio of DEAD to substrate). Post-reaction workup, such as methanol quenching and sodium hydroxide washes, also impacts purity .

Q. How should researchers characterize the stereochemistry of this compound?

X-ray crystallography is the gold standard for confirming absolute stereochemistry, as evidenced by the stereodescriptors (e.g., 3aR,4S,7R,7aS) in safety data sheets . Complementary methods include chiral HPLC for enantiomeric separation and ¹H/¹³C NMR analysis to observe coupling constants (e.g., vicinal protons in the methano bridge) .

Q. What safety precautions are essential during handling and storage?

The compound is classified as a skin/respiratory sensitizer and severe eye irritant . Researchers must wear nitrile gloves, sealed goggles, and NIOSH-approved respirators. Storage requires a dry, ventilated environment at room temperature, away from strong oxidizers . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do substituents on the isobenzofuran-dione core affect reactivity in Diels-Alder reactions?

Substituents like methyl or phenyl groups alter electron density and steric hindrance. For example, 4,7-diphenyl derivatives (CAS 20929-46-8) exhibit reduced reactivity due to steric bulk, while 5,6-dimethyl analogs (CAS 13303-36-1) show enhanced regioselectivity in cycloadditions . Computational studies (DFT) can model frontier molecular orbitals to predict reactivity trends .

Q. What strategies resolve enantiomers during synthesis, and how is enantiopurity validated?

Enantioselective synthesis can employ chiral auxiliaries (e.g., benzyloxy groups in intermediates) or asymmetric catalysis . For example, NaH-mediated cyclization in THF with chiral ligands can induce stereocontrol . Enantiopurity is validated via polarimetry, chiral GC/MS, or comparison of experimental vs. calculated circular dichroism (CD) spectra .

Q. Are there discrepancies in reported toxicity data, and how can researchers address them?

While some SDSs emphasize acute dermal toxicity (e.g., LD₅₀ > 2000 mg/kg in rats), others highlight respiratory sensitization risks . Contradictions may arise from batch-specific impurities or assay variability. Researchers should conduct in vitro assays (e.g., OECD 442D for skin sensitization) and cross-reference with regulatory databases (e.g., NIST) .

Q. How can computational modeling optimize reaction conditions for scaled synthesis?

Density Functional Theory (DFT) calculations can predict transition states and activation energies for key steps like anhydride ring-opening or cycloadditions . Molecular dynamics simulations (e.g., in Gaussian or ORCA) help identify solvent effects (e.g., THF vs. DCM) on reaction rates .

Q. What methodologies analyze degradation products under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-HRMS can identify hydrolytic or oxidative degradation products (e.g., dicarboxylic acids). Mass balance studies and forced degradation (e.g., UV light exposure) validate storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.